molecular formula C9H10O4 B051203 2',4'-Dihydroxy-6'-methoxyacetophenone CAS No. 3602-54-8

2',4'-Dihydroxy-6'-methoxyacetophenone

Cat. No. B051203
CAS RN: 3602-54-8
M. Wt: 182.17 g/mol
InChI Key: IETZAWFZIAOWQX-UHFFFAOYSA-N
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Description

2’,4’-Dihydroxy-6’-Methoxyacetophenone is a phenolic acetophenone from Artemisia annua . Artemisia annua is an analog of Artemisinin that is effective in the treatment of malaria .


Synthesis Analysis

The stable geometry of 2-hydroxy-4-methoxyacetophenone is optimized by DFT/B3LYP method with 6-311++G (∗∗) and cc-pVTZ basis sets . The structural parameters, thermodynamic properties, and vibrational frequencies of the optimized geometry have been determined .


Molecular Structure Analysis

The molecular formula of 2’,4’-Dihydroxy-6’-methoxyacetophenone is C9H10O4 . The molecular weight is 182.17 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,4’-Dihydroxy-6’-methoxyacetophenone include a molecular weight of 182.17 g/mol . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is rotatable with 2 rotatable bonds .

Scientific Research Applications

Synthesis of Pyranochalcone Natural Products

Specific Scientific Field

Organic Chemistry, Natural Product Synthesis

Application Summary

2’,4’-Dihydroxy-6’-methoxyacetophenone is used in the synthesis of pyranochalcone natural products, which are a subclass of flavonoids widely distributed in nature .

Method of Application

The key steps in the synthetic strategy were ethylenediamine diacetate-catalyzed benzopyran formation and aldol reactions .

Results or Outcomes

The synthesis was efficient and concise, leading to the production of biologically interesting pyranochalcone natural products .

Synthesis of Anticancer Agents

Specific Scientific Field

Medicinal Chemistry, Cancer Research

Application Summary

2’,4’-Dihydroxy-6’-methoxyacetophenone is used in the synthesis of chalcones, which have shown promising anticancer activity .

Method of Application

The compounds were synthesized by reacting 2’,4’-Dihydroxy-6’-methoxyacetophenone with different substituted benzaldehydes using Claisen-Schmidt condensation .

Results or Outcomes

Three compounds exhibited potent inhibitory activity against MCF-7, HT29 and A549 cancer cell lines with IC50 ranged from 4.61 to 9 μM .

Synthesis of Flavones

Application Summary

2’,4’-Dihydroxy-6’-methoxyacetophenone is used as a starting material in the synthesis of 5-methoxyflavaone .

Method of Application

The specific method of application or experimental procedures were not detailed in the source .

Results or Outcomes

The synthesis led to the production of 5-methoxyflavaone .

Malaria Research

Specific Scientific Field

Pharmacology, Parasitology

Application Summary

2’,4’-Dihydroxy-6’-methoxyacetophenone, a phenolic acetophenone from Artemisia annua, is an analog of Artemisinin that is effective in the research of malaria .

Results or Outcomes

The compound has shown effectiveness in the research of malaria .

Synthesis of 5,6-Dihydroxyflavone

Application Summary

2’,4’-Dihydroxy-6’-methoxyacetophenone is used as a starting material in the synthesis of 5,6-dihydroxyflavone .

Results or Outcomes

The synthesis led to the production of 5,6-dihydroxyflavone .

Anti-infection Research

Specific Scientific Field

Pharmacology, Infectious Disease Research

Application Summary

2’,4’-Dihydroxy-6’-methoxyacetophenone, a phenolic acetophenone from Artemisia annua, is an analog of Artemisinin that is effective in the research of infectious diseases .

Results or Outcomes

The compound has shown effectiveness in the research of infectious diseases .

Safety And Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is harmful if swallowed, is harmful in contact with skin, causes serious eye irritation, is harmful if inhaled, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,4-dihydroxy-6-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETZAWFZIAOWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450027
Record name 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',4'-Dihydroxy-6'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2',4'-Dihydroxy-6'-methoxyacetophenone

CAS RN

3602-54-8
Record name 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3602-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dihydroxy-6'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197 - 199 °C
Record name 2',4'-Dihydroxy-6'-methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
MS Alam, DU Lee - Chemical and Pharmaceutical Bulletin, 2010 - jstage.jst.go.jp
A convenient synthesis of 5-methoxyfuroflavone (6, pongaglabol methyl ether), a constituent of some Pongamia or Millettia genus, was achieved by starting from 2, 4-dihydroxy-6-…
Number of citations: 3 www.jstage.jst.go.jp
J He, JK Xu, J Zhang, HJ Bai, BZ Ma… - Organic & …, 2019 - pubs.rsc.org
Fischeriana A (1), a new meroterpenoid with a rare carbon skeleton, along with one of its known biosynthesis-related compounds 2,4-dihydroxy-6-methoxyacetophenone (2) and two …
Number of citations: 17 pubs.rsc.org
SW Kim, HW Kim, MH Woo, JH Lee… - Natural Product …, 2010 - koreascience.kr
In order to facilitate the quality control of Artemisia capillaris, a simple, accurate and reliable HPLC method was developed for the simultaneous determination of the six bioactive …
Number of citations: 6 koreascience.kr
CCH COCH - Name Reactions in Organic Chemistry, 2013 - books.google.com
August Wilhelm Hofmann (1818–1892) was born in Giessen, Germany. At the University there he studied under Liebig and received the doctorate degree in 1841. Hofmann continued …
Number of citations: 0 books.google.com
JW Lim, NY Kim, SH Jung, SY Kang - Planta Medica, 2016 - thieme-connect.com
In the search for antibacterial alternatives against fish pathogenic bacteria from safe and efficient medicinal plants [1], we found that a combined 50% ethanolic extract of A. gigas Nakai …
Number of citations: 2 www.thieme-connect.com
Q WANG - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective: To study the chemical constituents with high polarity from the whole herb of Artemisia annua. Methods: The constituents were isolated and purified by column chromatography …
Number of citations: 6 pesquisa.bvsalud.org
MA Hossain - 1997 - nopr.niscpr.res.in
Genkwanin 3 isolated from a Chinese drug Yuen Hua has been synthesized. 2, 6-Dihydroxy-4-methoxyacetophenone 1 is condensed with p-hydroxybenzaldehyde to give the chalcone …
Number of citations: 3 nopr.niscpr.res.in
WB Whalley - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… A solution of o-trichloro-2 : 4-dihydroxy-6-methoxyacetophenone (1.5 g.) in ether (100 ml.) … w-Trichloro-3formyl-2 : 4-dihydroxy-6-methoxyacetophenone crystallised from benzene in …
Number of citations: 12 pubs.rsc.org
SS Kim, CK Lee, SS Kang, HA Jung… - Archives of Pharmacal …, 1997 - Springer
The antioxidant activity ofArtemisia iwayomogi was determined by measuring the radical scavenging effect on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical The methanol extract ofA. …
Number of citations: 52 link.springer.com
JC Aponte, M Verástegui, E Málaga… - Journal of Medicinal …, 2008 - ACS Publications
Synthesis of a cytotoxic dihydrochalcone, first isolated from a traditional Amazonian medicinal plant Iryanthera juruensis Warb (Myristicaceae), followed by a comprehensive SAR …
Number of citations: 179 pubs.acs.org

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